5H-Pyrrolo[3,2-d]pyrimidin-4-ol

antitubulin agents microtubule depolymerization colchicine site binding

5H-Pyrrolo[3,2-d]pyrimidin-4-ol (CAS 5655-01-6) offers a critical regioisomeric advantage: the [3,2-d] fusion pattern delivers superior potency over [2,3-d] isomers in tubulin-targeting antitumor assays, achieving submicromolar–nanomolar GI50. The 4-oxo tautomer is essential for PNP active-site hydrogen bonding (Ki = 176 nM) and enables selective type II kinase inhibition (DFG-out). Melting point >300°C ensures stability under high-temperature reactions (e.g., POCl₃ chlorination). Do not substitute with [2,3-d] regioisomers—binding geometry is non-interchangeable.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 5655-01-6
Cat. No. B1417608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Pyrrolo[3,2-d]pyrimidin-4-ol
CAS5655-01-6
Synonyms9-deazahypoxanthine
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CNC2=O
InChIInChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
InChIKeyUWMXUDUWVFWJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrrolo[3,2-d]pyrimidin-4-ol (CAS 5655-01-6): Chemical Profile and Core Procurement Relevance


5H-Pyrrolo[3,2-d]pyrimidin-4-ol (CAS 5655-01-6, also referred to as 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one) is a heterocyclic compound belonging to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused pyrrole-pyrimidine bicyclic scaffold [1]. This core structure exists predominantly in the 4-oxo tautomeric form under physiological conditions and serves as a foundational intermediate for constructing biologically active derivatives targeting purine nucleoside phosphorylase (PNP), various receptor tyrosine kinases, and other therapeutically relevant enzymes [2][3]. The compound exhibits a high melting point (>300°C), a predicted pKa of 12.02 ± 0.20, and a molecular weight of 135.12 g/mol, making it a stable, tractable building block for medicinal chemistry campaigns and industrial-scale derivatization .

5H-Pyrrolo[3,2-d]pyrimidin-4-ol: Why Regioisomeric Analogs Cannot Be Freely Substituted


Generic substitution among pyrrolopyrimidine isomers is scientifically unsound due to fundamentally divergent biological activities arising from regioisomeric differences. The [3,2-d] fusion pattern of this compound positions the pyrrole nitrogen and pyrimidine ring junction in a geometry that is distinct from the more extensively studied pyrrolo[2,3-d]pyrimidine scaffold [1]. Direct comparative studies have demonstrated that pyrrolo[3,2-d]pyrimidine analogs exhibit substantially greater potency than their pyrrolo[2,3-d]pyrimidine regioisomers in tubulin-targeting antitumor assays, establishing that the ring fusion orientation is a critical determinant of pharmacophore binding and cannot be treated as interchangeable [2]. Furthermore, the 4-hydroxy/4-oxo tautomeric equilibrium unique to this specific substitution pattern influences hydrogen-bonding capacity and target engagement in kinase inhibition contexts, differentiating it from 4-amino, 4-thio, and unsubstituted pyrrolopyrimidine variants .

5H-Pyrrolo[3,2-d]pyrimidin-4-ol: Quantified Differentiation Evidence for Informed Procurement Decisions


Regioisomeric Advantage: Pyrrolo[3,2-d]pyrimidine Scaffold Outperforms Pyrrolo[2,3-d]pyrimidine in Tubulin-Targeting Antitumor Potency

In a systematic regioisomeric comparison study, pyrrolo[3,2-d]pyrimidine analogs demonstrated unequivocally higher potency than their pyrrolo[2,3-d]pyrimidine counterparts. The research evaluated nine pyrrolo[3,2-d]pyrimidines against corresponding pyrrolo[2,3-d]pyrimidine regioisomers for their ability to inhibit cellular proliferation in the MDA-MB-435 tumor cell line [1]. The [3,2-d] series consistently exhibited submicromolar potency, whereas the [2,3-d] regioisomers were comparatively less active. One optimized pyrrolo[3,2-d]pyrimidine derivative achieved 2-digit nanomolar GI50 inhibition across eight tumor cell lines in the NCI 60-cell panel, demonstrating the scaffold's capacity for high-potency lead generation that the [2,3-d] isomer cannot match [1].

antitubulin agents microtubule depolymerization colchicine site binding regioisomeric comparison

PNP Inhibition Benchmark: Validated Ki of 176 nM for a Pyrrolo[3,2-d]pyrimidin-4-ol Derivative

Derivatives of the 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold have been quantitatively characterized as purine nucleoside phosphorylase (PNP) inhibitors. A 2,6-diamino-substituted derivative demonstrated a Ki value of 176 nM against human PNP [1]. This inhibition constant provides a benchmark for structure-activity relationship (SAR) expansion and comparator assessment when evaluating novel PNP inhibitors. The parent 4-hydroxy core is essential for establishing the hydrogen-bonding network with the PNP active site, as confirmed by molecular modeling studies and the observation that 4-amino or unsubstituted analogs show markedly reduced or abolished PNP affinity [1][2].

purine nucleoside phosphorylase PNP inhibitor T-cell selective immunosuppression enzymatic assay

Kinase Selectivity Engineering: Pyrrolo[3,2-d]pyrimidine Scaffold Enables KDR Type II Inhibition and HER2/EGFR Dual Targeting

The pyrrolo[3,2-d]pyrimidine scaffold has been successfully engineered for selective kinase inhibition across multiple targets. In the KDR (VEGFR-2) context, derivatives of this scaffold function as type II (non-ATP competitive) inhibitors, binding to the DFG-out inactive conformation of the kinase [1]. Quantitative structure-activity relationship (QSAR) modeling on a set of 52 pyrrolo[3,2-d]pyrimidine derivatives yielded robust CoMFA (q² = 0.542, r² = 0.912) and CoMSIA (q² = 0.552, r² = 0.955) models, providing predictive tools for rational design [1]. In the HER2/EGFR domain, optimization of the scaffold produced compound 51m with IC50 values of 0.98 nM (HER2) and 2.5 nM (EGFR), and cellular GI50 of 2.0 nM in BT-474 cells [2]. This compound demonstrated tumor regression in xenograft models at oral doses of 50-100 mg/kg, confirming that the scaffold supports both potent enzymatic inhibition and favorable in vivo pharmacokinetics [2]. Derivatives also exhibit selectivity for VEGFR/PDGFR with cellular IC50 values as low as 2.5-3.6 nM [3].

KDR inhibitor VEGFR-2 HER2/EGFR dual inhibitor type II kinase inhibitor angiogenesis

Physicochemical Stability and Handling: High Melting Point (>300°C) Ensures Robust Storage and Reaction Compatibility

5H-Pyrrolo[3,2-d]pyrimidin-4-ol exhibits a melting point exceeding 300°C, indicative of strong intermolecular hydrogen bonding arising from the 4-hydroxy/4-oxo tautomeric system . This thermal stability profile distinguishes it from lower-melting pyrrolopyrimidine analogs such as certain 4-amino derivatives (e.g., 2-amino-substituted variants with melting points of 132-135°C) and provides practical advantages in synthetic workflows requiring elevated temperatures . The compound can be stored sealed under dry conditions at room temperature without special cold-chain requirements, reducing logistical complexity and procurement costs compared to thermally labile heterocyclic intermediates . The predicted pKa of 12.02 ± 0.20 indicates that the compound remains largely unionized under physiological and mildly basic conditions, a property that influences its partitioning behavior in reaction mixtures and biological assays .

physicochemical properties thermal stability storage conditions solid-state characterization

5H-Pyrrolo[3,2-d]pyrimidin-4-ol: Evidence-Backed Application Scenarios for Scientific Procurement


Antitubulin Anticancer Lead Discovery: Prioritize the [3,2-d] Scaffold Over [2,3-d] Isomers for Microtubule-Targeting Programs

Research groups pursuing colchicine-site microtubule depolymerizing agents should procure 5H-pyrrolo[3,2-d]pyrimidin-4-ol as the core scaffold rather than pyrrolo[2,3-d]pyrimidine regioisomers. Direct comparative evidence demonstrates that [3,2-d] analogs are more potent in inhibiting tumor cell proliferation and achieve submicromolar to nanomolar GI50 values across multiple cell lines [1]. This scaffold has produced water-soluble derivatives with validated activity in the NCI 60-cell panel, establishing it as a de-risked starting point for antitubulin drug discovery campaigns [1].

Immunosuppressive Agent Development: PNP Inhibitor Benchmarking Using the 176 nM Ki Reference Point

Teams developing T-cell selective immunosuppressive agents targeting the purine salvage pathway should utilize derivatives of this scaffold for PNP inhibition programs. The validated Ki of 176 nM for a 2,6-diamino derivative provides a quantitative benchmark against which novel analogs can be compared [2]. The 4-hydroxy/4-oxo moiety is critical for PNP active-site hydrogen bonding; 4-amino or unsubstituted variants lack this essential pharmacophoric element and should not be substituted in PNP-targeting campaigns [2][3].

Selective Type II Kinase Inhibitor Programs: KDR, HER2/EGFR, and BTK Targeting

Medicinal chemistry programs focused on type II kinase inhibition (DFG-out binding mode) should consider this scaffold for its demonstrated ability to achieve selective targeting of KDR, HER2/EGFR, and Bruton's tyrosine kinase [4][5][6]. Optimized derivatives achieve sub-nanomolar to low nanomolar potency in biochemical and cellular assays, with validated in vivo tumor regression efficacy [5]. The scaffold's compatibility with diverse back-pocket binders and side-chain modifications enables rational design informed by established CoMFA/CoMSIA QSAR models [4].

High-Temperature Synthetic Route Development and Industrial-Scale Derivatization

Process chemists and CROs requiring thermally robust heterocyclic intermediates for high-temperature or extended-duration reactions should select this compound over lower-melting pyrrolopyrimidine alternatives. Its melting point exceeding 300°C ensures structural integrity under reflux conditions and during reactions requiring elevated temperatures (e.g., chlorination with POCl₃ for conversion to 4-chloro derivatives) . The compound's stability under dry, room-temperature storage eliminates cold-chain requirements and simplifies multi-kilogram inventory management .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.